molecular formula C22H20N4O6 B031121 Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate CAS No. 536759-91-8

Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate

Cat. No. B031121
M. Wt: 436.4 g/mol
InChI Key: RQNAOIQEGPVYTC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves multistep reactions including cyclocondensation, nucleophilic substitutions, and condensation reactions. For instance, ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates have been prepared through an expeditious approach to form polyfunctionally substituted pyran, pyridine, and pyridazine derivatives, showcasing the versatility of these compounds in forming heterocyclic structures (Mohareb et al., 2004).

Molecular Structure Analysis

X-ray diffraction techniques have been employed to elucidate the crystal structure of related compounds, revealing intricate details about their molecular geometry. For example, the X-ray powder diffraction data of a similar compound showed no detectable impurities, highlighting the compound's purity and the precision of synthesis methods (Qing Wang et al., 2017).

Scientific Research Applications

Synthesis and Structural Characterization

Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate is an important intermediate in the synthesis of various pharmacologically active compounds. One of its notable applications is in the synthesis of the anticoagulant, apixaban. X-ray powder diffraction data for this compound have been reported, highlighting its crystalline structure and purity, crucial for its application in medicinal chemistry (Wang et al., 2017).

Role in Heterocyclic Chemistry Synthesis

The compound undergoes selective cyclocondensation with 1,3-dicarbonyl compounds or their synthetic equivalents, leading to the formation of ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates. These intermediates are then readily converted to their 1-unsubstituted analogs, showcasing the compound’s utility in the synthesis of novel heterocyclic structures, which are valuable in drug discovery and development (Lebedˈ et al., 2012).

Application in Anticancer Compound Synthesis

It serves as a critical intermediate for synthesizing various biologically active compounds, including small molecule anticancer drugs. The synthesis and characterization of derivatives of this compound have shown significant biological activity, underscoring its importance in the development of new therapeutic agents (Wang et al., 2016).

Development of N-Fused Heterocycles

A novel and efficient synthesis route has been developed for ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation of pyrazole-5-amine derivatives and activated carbonyl groups. This process is instrumental in preparing new N-fused heterocycle products, highlighting the compound's versatility in organic synthesis (Ghaedi et al., 2015).

Safety And Hazards

The safety information for this compound indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O6/c1-3-32-22(28)19-18-12-13-24(14-4-6-16(7-5-14)26(29)30)21(27)20(18)25(23-19)15-8-10-17(31-2)11-9-15/h4-11H,3,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQNAOIQEGPVYTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C2=C1CCN(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10470997
Record name Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate

CAS RN

536759-91-8
Record name Ethyl 4,5,6,7-tetrahydro-1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-1H-pyrazolo[3,4-c]pyridine-3-carboxylate
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Record name 1H-Pyrazolo(3,4-C)pyridine-3-carboxylic acid, 4,5,6,7-tetrahydro-1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-, ethyl ester
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Record name Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate
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Record name Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate
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Record name Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate
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